1-(4-Fluorophenyl)hexahydropyrimidine-2,4-dione
Description
1-(4-Fluorophenyl)hexahydropyrimidine-2,4-dione is a bicyclic heterocyclic compound featuring a hexahydropyrimidine-2,4-dione core substituted at the 1-position with a 4-fluorophenyl group. This structure combines the hydrogen-bonding capacity of the uracil-like dione moiety with the electron-withdrawing and lipophilic properties of the fluorophenyl substituent. Such structural attributes make it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to aromatic and hydrogen-bonding interactions.
Properties
Molecular Formula |
C10H9FN2O2 |
|---|---|
Molecular Weight |
208.19 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H9FN2O2/c11-7-1-3-8(4-2-7)13-6-5-9(14)12-10(13)15/h1-4H,5-6H2,(H,12,14,15) |
InChI Key |
OPTMEXKUUCSIQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-1,3-diazine-2,4-dione typically involves the reaction of 4-fluoroaniline with phosgene to form 4-fluorophenyl isocyanate, which is then reacted with hydrazine to yield the desired diazinane-dione compound. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The 4-fluorophenyl group undergoes nucleophilic substitution under basic conditions. The fluorine atom's electronegativity activates the ring for attack by amines, alkoxides, or thiols:
Reaction Example :
$$
\text{1-(4-Fluorophenyl)hexahydropyrimidine-2,4-dione} + \text{R-NH}_2 \xrightarrow{\text{K}_2\text{CO}_3, \text{EtOH}} \text{1-(4-R-Aminophenyl)hexahydropyrimidine-2,4-dione} + \text{HF}
$$
Conditions :
-
Solvent: Ethanol or acetonitrile
-
Base: K₂CO₃ or NaH
-
Temperature: 60–80°C
Key Findings :
Thionation Reactions
Lawesson’s reagent converts carbonyl groups to thiocarbonyls, altering electronic properties:
Reaction Example :
$$
\text{this compound} \xrightarrow{\text{Lawesson’s Reagent, Dioxane}} \text{1-(4-Fluorophenyl)-5-thioxohexahydropyrimidin-2-one}
$$
Conditions :
-
Reflux in anhydrous dioxane (24 hours)
-
Catalyst: None required
Key Findings :
-
Mass spectrometry confirms sulfur incorporation (Δ m/z ≈ +16) .
-
Thiocarbonyl derivatives show enhanced biological activity .
Michael Addition Reactions
The hexahydropyrimidine ring participates in Michael additions with α,β-unsaturated esters:
Reaction Example :
$$
\text{this compound} + \text{CH}_2=\text{C(COOEt)}_2 \xrightarrow{\text{Morpholine, EtOH}} \text{Adduct with Extended Conjugation}
$$
Conditions :
-
Solvent: Ethanol
-
Catalyst: Morpholine
-
Temperature: 50°C
Key Findings :
-
Products exhibit UV-Vis absorption shifts (λₘₐₓ ≈ 300–350 nm) .
-
Yields depend on electron-withdrawing substituents (70–90%) .
Oxidation
The saturated pyrimidine ring dehydrogenates under strong oxidizing agents:
$$
\text{Hexahydropyrimidine} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{Dihydropyrimidine}
$$
Reduction
Nitro derivatives (if present) reduce to amines:
$$
\text{NO}_2-\text{Derivative} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{NH}_2-\text{Derivative}
$$
Key Findings :
Acylation and Alkylation
The dione’s NH groups react with acyl halides or alkylating agents:
| Reaction Type | Reagent | Product | Yield (%) |
|---|---|---|---|
| Acylation | Benzoyl chloride | N-Benzoylated derivative | 75–83 |
| Alkylation | CH₃I, K₂CO₃ | N-Methylated hexahydropyrimidine | 68 |
Coupling Reactions
Palladium-catalyzed cross-couplings enable aryl-aryl bond formation:
Example :
$$
\text{this compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{Biaryl Derivatives}
$$
Conditions :
-
Suzuki-Miyaura conditions (THF/H₂O, 80°C)
-
Base: Na₂CO₃
Key Findings :
Cyclization Reactions
Acid-catalyzed cyclizations form fused pyrimidine systems:
Example :
$$
\text{this compound} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{Pyrimido[4,5-d]pyrimidine}
$$
Conditions :
Key Findings :
Scientific Research Applications
1-(4-Fluorophenyl)-1,3-diazine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-1,3-diazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with cellular components are ongoing to elucidate its precise mechanism .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(4-Fluorophenyl)hexahydropyrimidine-2,4-dione with structurally related compounds, focusing on substituent effects, physicochemical properties, and inferred bioactivities.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Polarity and Solubility: The 4-fluorophenyl group in the target compound enhances lipophilicity compared to the polar tetrahydrofuran substituent in marine-derived analogs . This suggests better membrane permeability but lower aqueous solubility. The benzyl and phenylimino groups in the synthetic derivative introduce steric bulk and π-π stacking capacity, which may favor protein-binding interactions.
Biological Activity Insights: Marine pyrimidine diones (e.g., compound 4 in ) exhibit antiviral properties, likely due to hydrogen-bonding interactions with viral enzymes. The fluorophenyl analog may mimic these interactions but with improved metabolic stability owing to fluorine’s electronegativity.
Crystallographic and Conformational Data: X-ray studies of the benzyl-phenylimino compound reveal torsion angles (e.g., 115.4°, 117.81°) that indicate a planar dione ring and twisted substituents, influencing packing efficiency and stability. Similar analyses for the fluorophenyl derivative would require SHELX-based refinements (as in ).
Research Findings and Implications
- Marine-Derived Analogs : Compounds from Sinularia sp. demonstrate the natural diversity of pyrimidine diones, with hydroxylated substituents enabling solubility in biological systems. Their isolation via HPLC and structural elucidation by NMR underscore methodologies applicable to the fluorophenyl derivative.
- Synthetic Derivatives: The crystallographic data for 1-benzyl-6-phenylimino analogs highlight the role of aromatic substituents in stabilizing molecular conformations—a feature critical for drug-receptor interactions.
- Methodological Considerations : Structural comparisons rely heavily on tools like SHELXL for refinement and HMBC/HMQC NMR techniques for assignment, ensuring accuracy in stereochemical and electronic analyses.
Biological Activity
1-(4-Fluorophenyl)hexahydropyrimidine-2,4-dione is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a hexahydropyrimidine core with a fluorinated phenyl substituent, which is significant for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of hexahydropyrimidine compounds exhibit antimicrobial properties. For instance, studies have shown that certain pyrimidine derivatives demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the fluorine atom in this compound may enhance its interaction with microbial targets, potentially increasing its antimicrobial potency .
Anti-inflammatory Activity
Several studies have evaluated the anti-inflammatory effects of compounds related to hexahydropyrimidines. For example, compounds were tested using the carrageenan-induced paw edema model in rats. Results indicated that certain derivatives exhibited significant anti-inflammatory activity, comparable to standard anti-inflammatory drugs like diclofenac sodium. The percentage inhibition of inflammation was recorded, demonstrating the potential of these compounds in managing inflammatory conditions .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been explored in various cancer cell lines. Preliminary findings suggest that this compound may inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis .
Study 1: Anti-inflammatory Effects
In a controlled study, the anti-inflammatory activity of several hexahydropyrimidine derivatives was assessed using the carrageenan-induced edema model. The results showed a notable reduction in paw swelling compared to the control group. The most potent derivative exhibited a percentage inhibition of 65%, indicating strong anti-inflammatory properties .
Study 2: Antimicrobial Efficacy
A series of experiments tested the antimicrobial activity of this compound against common pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) value of 32 µg/mL against E. coli , suggesting substantial antimicrobial potential. Furthermore, zone inhibition tests showed effective bacterial growth suppression .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
- Modulation of Cell Signaling : It appears to alter signaling pathways related to cell proliferation and apoptosis in cancer cells.
- Interaction with DNA/RNA : Some studies suggest that pyrimidine derivatives can intercalate into DNA or RNA structures, disrupting normal cellular functions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
